molecular formula C11H7BrF6OS2 B14060885 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B14060885
M. Wt: 413.2 g/mol
InChI Key: PPPUVKZWNOKREI-UHFFFAOYSA-N
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Description

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a brominated ketone derivative featuring a phenyl ring substituted with two trifluoromethylthio (-SCF₃) groups at the 2- and 4-positions. The compound’s structure combines electrophilic reactivity (due to the α-bromo ketone moiety) with enhanced lipophilicity and metabolic stability imparted by the electron-withdrawing trifluoromethylthio groups. These functional groups are known to influence molecular conformation, solubility, and interactions with biological targets .

Properties

Molecular Formula

C11H7BrF6OS2

Molecular Weight

413.2 g/mol

IUPAC Name

1-[2,4-bis(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C11H7BrF6OS2/c1-5(12)9(19)7-3-2-6(20-10(13,14)15)4-8(7)21-11(16,17)18/h2-5H,1H3

InChI Key

PPPUVKZWNOKREI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)SC(F)(F)F)SC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 1-(2,4-bis(trifluoromethylthio)phenyl)propan-1-one under controlled conditions. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst to achieve the desired product .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one has found applications in several scientific research fields:

Mechanism of Action

The mechanism by which 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the context. The compound’s trifluoromethylthio groups play a crucial role in stabilizing transition states and facilitating reactions through hydrogen bonding and other interactions .

Comparison with Similar Compounds

1,3-Bis(4-bromophenyl)-2-propanone

  • Structure: Two 4-bromophenyl groups attached to a central propanone.
  • Key Differences :
    • Lacks trifluoromethylthio substituents, reducing lipophilicity and electron-withdrawing effects.
    • Bromine is positioned on the phenyl rings rather than the α-carbon of the ketone, limiting electrophilic reactivity at the carbonyl group.

4,4'-Bis(Bromomethyl)-1,1'-biphenyl

  • Structure : Biphenyl core with bromomethyl (-CH₂Br) groups at the 4- and 4'-positions.
  • Key Differences :
    • Bromine is part of a methyl group rather than directly adjacent to a ketone, altering reactivity (e.g., favoring alkylation over nucleophilic substitution).
    • Absence of fluorinated groups reduces metabolic stability and bioavailability .

Fluorinated Bromoketones (e.g., TCI Chemicals’ Derivatives)

  • Structure : Fluorinated aryl or alkyl groups paired with brominated ketones (e.g., 2-Bromo-1-phenylpropane).
  • Key Differences :
    • Trifluoromethylthio (-SCF₃) groups in the target compound provide stronger electron-withdrawing effects compared to simple fluorinated alkyl chains.
    • The -SCF₃ moiety may enhance resistance to oxidative metabolism compared to -CF₃ or -F substituents .

Physicochemical and Reactivity Comparison

Property 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one 1,3-Bis(4-bromophenyl)-2-propanone 4,4'-Bis(Bromomethyl)-1,1'-biphenyl
Molecular Formula C₁₀H₅BrF₆OS₂ (estimated) C₁₅H₁₂Br₂O C₁₄H₁₂Br₂
Molecular Weight ~451.1 g/mol 400.0 g/mol 356.0 g/mol
Key Functional Groups α-Bromo ketone, -SCF₃ Aryl bromide, ketone Bromomethyl, biphenyl
Lipophilicity (logP) High (predicted) due to -SCF₃ Moderate Low to moderate
Electrophilic Reactivity High (α-bromo ketone activated by -SCF₃) Low (bromine on aryl ring) Moderate (bromomethyl)
Metabolic Stability Enhanced (fluorine shielding) Standard Standard

Biological Activity

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is an organic compound notable for its unique structural features, including a brominated propanone moiety and two trifluoromethylthio groups. These characteristics significantly influence its chemical reactivity and biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H7BrF6OS2
  • Molecular Weight : 413.2 g/mol
  • Structure : The compound features a phenyl ring substituted with two trifluoromethylthio groups and a bromine atom attached to the propanone structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Lipophilicity : The trifluoromethylthio groups enhance the compound's lipophilicity, facilitating better penetration through cell membranes and interaction with intracellular targets.
  • Enzyme Modulation : Preliminary studies suggest that this compound can modulate enzyme activities by binding to specific active sites, potentially leading to alterations in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : The compound has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, studies have indicated significant cytotoxic effects against human breast cancer (MCF-7) cells .
  • Antimicrobial Activity : Initial findings suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Assays :
    • In vitro testing revealed that the compound exhibited cytotoxic effects on MCF-7 cells with IC50 values indicating significant potency compared to standard chemotherapeutics like cisplatin .
  • Mechanistic Studies :
    • Research highlighted how the compound interacts with specific enzymes involved in cancer metabolism. The binding affinity was enhanced due to the presence of trifluoromethylthio groups, suggesting a targeted approach in drug design.
  • Comparative Analysis :
    • A comparative study with structurally similar compounds showed that this compound had superior binding properties and biological activity due to its unique substitution pattern on the phenyl ring.

Data Table: Comparative Biological Activity

Compound NameMolecular FormulaAnticancer Activity (IC50)Antimicrobial Activity
This compoundC11H7BrF6OS2Significant (low µM range)Moderate
1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-oneC11H10BrF3NOSModerateLow
4-(Trifluoromethylthio)acetophenoneC9H8F3OSLowHigh

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